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molecular formula C11H11ClFNO B8616041 3-Chloropropionyl-6-fluoroindoline

3-Chloropropionyl-6-fluoroindoline

Cat. No. B8616041
M. Wt: 227.66 g/mol
InChI Key: XOAGEVNZZAJHQM-UHFFFAOYSA-N
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Patent
US05773618

Procedure details

320 mg of crude 1-(3-chloropropionyl)indoline-6-diazonium tetrafluoroborate [prepared as described in step (1) above] were suspended in 10 ml of heptane, and the suspension was heated under reflux for 1 hour. The resulting mixture was cooled to room temperature, and then the reaction product was poured into ice, extracted with 50 ml of ethyl acetate and washed with 50 ml of water, after which it was dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent was removed from the filtrate by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 70 mg (0.31 mmol) of the title compound (yield: 40% in two steps).
Name
1-(3-chloropropionyl)indoline-6-diazonium tetrafluoroborate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.[Cl:6][CH2:7][CH2:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([N+]#N)[CH:18]=2)[CH2:13][CH2:12]1)=[O:10]>CCCCCCC>[Cl:6][CH2:7][CH2:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([F:1])[CH:18]=2)[CH2:13][CH2:12]1)=[O:10] |f:0.1|

Inputs

Step One
Name
1-(3-chloropropionyl)indoline-6-diazonium tetrafluoroborate
Quantity
320 mg
Type
reactant
Smiles
F[B-](F)(F)F.ClCCC(=O)N1CCC2=CC=C(C=C12)[N+]#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction product was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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